![molecular formula C27H26N2O4S B6135631 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6135631.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-(2-phenylethyl)glycinamide, commonly known as MNS or MLR-1023, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNS has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
MNS acts as a selective inhibitor of the monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, MNS increases the levels of dopamine in the brain, which may have therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
MNS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. MNS has been shown to increase dopamine levels in the brain, which may have therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
MNS has several advantages for lab experiments, including its selectivity for MAO-B and its ability to increase dopamine levels in the brain. However, MNS has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on MNS. One area of interest is the potential use of MNS in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new synthesis methods for MNS that improve its solubility and reduce its potential toxicity. Additionally, further research is needed to understand the long-term effects of MNS on the brain and its potential for drug interactions.
Synthesis Methods
MNS is synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-naphthylamine, followed by the reaction with 2-bromoethylphenyl ketone and glycine methyl ester hydrochloride. The final product is obtained through purification and recrystallization.
Scientific Research Applications
MNS has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It has also been studied for its potential to treat neuropathic pain, Parkinson's disease, and Alzheimer's disease. MNS has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-33-23-14-16-24(17-15-23)34(31,32)29(19-18-21-8-3-2-4-9-21)20-27(30)28-26-13-7-11-22-10-5-6-12-25(22)26/h2-17H,18-20H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHDUSHXOBYAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.